4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide
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Overview
Description
4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C18H21N3O4S and a molecular weight of 375.45 g/mol . This compound is known for its unique structural features, which include a piperidine ring and a nitro group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide typically involves multiple steps. . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include strong acids, bases, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide is utilized in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide can be compared with similar compounds such as:
- 4-methyl-N-(3-nitrophenyl)benzenesulfonamide
- 4-methyl-3-nitro-N-(4-piperidinyl)benzamide
- 4-methyl-N-(2-(1-piperazinyl)ethyl)benzenesulfonamide
These compounds share structural similarities but differ in their functional groups and overall chemical properties.
Properties
IUPAC Name |
4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-14-5-10-17(13-18(14)21(22)23)26(24,25)19-15-6-8-16(9-7-15)20-11-3-2-4-12-20/h5-10,13,19H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMJPRSUWSCQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386815 |
Source
|
Record name | 4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5861-34-7 |
Source
|
Record name | 4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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